1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride
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Overview
Description
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride typically involves the reaction of 3-(Benzyloxy)aniline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)thiourea
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)carbamate
Uniqueness
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride is unique due to its specific substitution pattern and the presence of both benzyloxy and chloropyridinyl groups. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H17Cl2N3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(3-phenylmethoxyphenyl)urea;hydrochloride |
InChI |
InChI=1S/C19H16ClN3O2.ClH/c20-18-12-16(9-10-21-18)23-19(24)22-15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14;/h1-12H,13H2,(H2,21,22,23,24);1H |
InChI Key |
CENRHOVPXTWLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=NC=C3)Cl.Cl |
Origin of Product |
United States |
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